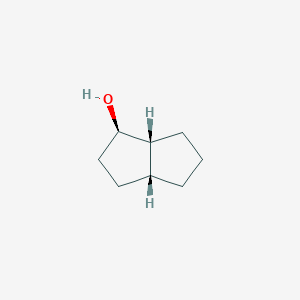

(1R,3AR,6aR)-octahydropentalen-1-ol

Description

Overview of Bicyclo[3.3.0]octane Scaffolds in Organic Chemistry

The bicyclo[3.3.0]octane skeleton, also known as a diquinane or octahydropentalene, is a fundamental structural motif found in numerous natural products, including terpenoids and alkaloids. nih.gov This prevalence has made it an attractive target for synthetic chemists. The fusion of two five-membered rings can result in either a cis or trans configuration at the bridgehead carbons. The cis-fused isomer is generally more stable and common. However, the highly strained trans-fused bicyclo[3.3.0]octane ring system, while rare, is present in some natural products and presents a significant synthetic challenge due to its high strain energy. researchgate.netrsc.orgrsc.org

The development of synthetic strategies to construct the diquinane ring system has been a major focus, with numerous elegant methods disclosed over the past decade. nih.gov These methods are crucial for accessing the diverse and complex architectures of diquinane-containing molecules, many of which exhibit significant biological activities. nih.gov The versatility of the bicyclo[3.3.0]octane framework allows for its incorporation into a variety of complex structures, making it a valuable scaffold in medicinal chemistry and drug discovery. For instance, derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Significance of Octahydropentalen-1-ol in Stereoselective Synthesis

The true value of octahydropentalen-1-ol, and specifically its (1R,3aR,6aR) stereoisomer, lies in its application in stereoselective synthesis. The defined stereochemistry of this alcohol provides a chiral starting point or intermediate for the construction of more complex, stereochemically-defined molecules. Controlling the stereochemistry during a synthesis is paramount, as different stereoisomers of a molecule can have vastly different biological activities.

The synthesis of specific stereoisomers of functionalized bicyclo[3.3.0]octanes, such as octahydropentalen-1-ols, often involves sophisticated techniques. One notable approach is the enantioselective transannular desymmetrization of achiral cyclooctene (B146475) oxides. This method, utilizing organolithium reagents in the presence of a chiral ligand like (−)-sparteine, can produce functionalized bicyclo[3.3.0]octan-2-ols in good yields and high enantiomeric excess (ee). For example, the rearrangement of specific cyclooctene oxides has yielded bicyclo[3.3.0]octan-2-ols with enantiomeric excesses ranging from 83% to 89%. acs.org

The table below illustrates the outcomes of such enantioselective reactions.

| Starting Material (Cyclooctene Oxide) | Chiral Ligand | Product (Functionalized Bicyclo[3.3.0]octan-2-ol) | Yield (%) | Enantiomeric Excess (ee, %) |

| Substituted Cyclooctene Oxide 7 | (-)-Sparteine (3) | Bicyclo[3.3.0]octan-2-ol 8 | 56-72 | 83-89 |

| Substituted Cyclooctene Oxide 17 | (-)-α-Isosparteine (4) | Bicyclo[3.3.0]octan-2-ol 19 | 56-72 | 83-89 |

| Substituted Cyclooctene Oxide 18 | (-)-α-Isosparteine (4) | Bicyclo[3.3.0]octan-2-ol 20 | 56-72 | 83-89 |

This data is based on the enantioselective α-deprotonation−rearrangement of achiral substituted cyclooctene oxides. acs.org

Other synthetic strategies include ring expansion reactions of isopropylidenecyclobutanes, which can proceed with high stereoselectivity to form bicyclo[3.3.0]octane derivatives. arkat-usa.org These methods highlight the importance of developing controlled and predictable ways to access specific stereoisomers of the octahydropentalenol (B1332180) scaffold.

Research Context and Broader Implications for Functionalized Bicyclic Systems

The research into (1R,3aR,6aR)-octahydropentalen-1-ol and related functionalized bicyclic systems has broad implications for several fields of chemistry. These constrained bicyclic scaffolds are of great interest for their potential use in creating conformationally ordered systems for molecular self-assembly. researchgate.net The rigid nature of the bicyclo[3.3.0]octane backbone provides a template for organizing functional groups in a well-defined spatial arrangement.

Furthermore, these bicyclic systems are crucial intermediates in the total synthesis of complex natural products. nih.gov For example, bicyclo[3.3.0]octane derivatives are key building blocks in the synthesis of prostaglandin (B15479496) analogs. mdpi.comrsc.orgnih.gov The bulky bicyclic fragment can be strategically incorporated into the prostaglandin structure to influence its biological activity, for instance, by hindering its inactivation by enzymes. mdpi.comnih.gov

The development of synthetic routes to access these functionalized bicyclic systems, including those with specific stereochemistry like this compound, is therefore a continuing area of active research. The ability to synthesize these molecules with high precision opens up new avenues for drug discovery, materials science, and the study of complex biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |

InChI Key |

AOONMBCPMGBOBG-BWZBUEFSSA-N |

Isomeric SMILES |

C1C[C@@H]2CC[C@H]([C@@H]2C1)O |

Canonical SMILES |

C1CC2CCC(C2C1)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 1r,3ar,6ar Octahydropentalen 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in (1R,3AR,6aR)-octahydropentalen-1-ol is the primary site for functionalization. Its conversion to other functional groups is a critical first step in the synthesis of diverse derivatives.

Protection and Deprotection Strategies (e.g., Silylation)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent unwanted side reactions. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation, stability under a range of conditions, and straightforward removal.

The protection of a bicyclo[3.3.0]octenol derivative can be achieved by reacting the alcohol with a silyl halide in the presence of a base. For instance, the protection of a bicyclo[3.3.0]oct-7-en-2-ol derivative has been demonstrated using tert-butyldimethylsilyl chloride (TBDMSCl) and an amine base like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent such as dimethylformamide (DMF) oup.com. The silyl group can be subsequently removed (deprotected) using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

| Reaction | Reagents and Conditions | Product | Yield |

| Silylation | tert-Butyldiphenylsilyl chloride (TBDPSCl), DMAP, (i-Pr)₂NEt, DMF, 60 °C | (1S,2R,5R)-2-(tert-Butyldiphenylsilyloxy)bicyclo[3.3.0]oct-6-ene | 94% oup.com |

| Deprotection | Pyridinium p-toluenesulfonate (PPTS), EtOH, 45 °C | (1S,2R,5R)-Bicyclo[3.3.0]oct-6-en-2-ol | 84% oup.com |

Oxidation and Reduction Processes

The secondary alcohol can be oxidized to the corresponding ketone, (3aR,6aR)-octahydropentalen-1-one. This transformation opens up a different set of chemical manipulations, leveraging the reactivity of the carbonyl group. A variety of oxidation methods are available, with the Swern oxidation being a particularly mild and effective choice that avoids the use of heavy metals wikipedia.orgorganic-chemistry.org. This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534) wikipedia.org.

Conversely, the ketone can be reduced back to the secondary alcohol. This reduction can be accomplished with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, potentially allowing for the selective formation of either the (1R,3AR,6aR) or the (1S,3AR,6aR) stereoisomer of the alcohol.

| Transformation | Typical Reagents | Product |

| Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C; 2. This compound; 3. Et₃N | (3aR,6aR)-Octahydropentalen-1-one |

| Reduction | NaBH₄, MeOH or LiAlH₄, THF | This compound |

Synthesis of Octahydropentalen-1-ol Derivatives

Beyond simple functional group interconversions, the hydroxyl group serves as a launching point for the synthesis of a wide range of derivatives with potentially new chemical and biological properties.

Preparation of Carbonate and Ester Analogues

Esters and carbonates of this compound can be readily prepared through standard acylation procedures. Esterification can be achieved by reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. For example, bicyclo[3.3.0]octane trans-acetate has been used in enzymatic hydrolysis studies, indicating its synthesis from the corresponding alcohol jst.go.jp.

Carbonate derivatives can be synthesized by reacting the alcohol with a chloroformate, such as ethyl chloroformate, in the presence of a base. These derivatives can serve as intermediates in further synthetic transformations.

| Derivative | Synthetic Method | Typical Reagents |

| Ester (Acetate) | Acylation | Acetic anhydride, Pyridine |

| Carbonate | Reaction with Chloroformate | Ethyl chloroformate, Triethylamine |

Formation of Sulfonamide Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry. While direct conversion of the alcohol to a sulfonamide is not typical, a plausible synthetic route involves a three-step sequence. First, the alcohol is oxidized to the ketone as described in section 3.1.2. The resulting ketone can then be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for instance by catalytic hydrogenation, would yield the corresponding amine, (1R,3AR,6aR)-octahydropentalen-1-amine. This amine can then be reacted with a variety of sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form the desired sulfonamide derivatives.

Elaboration into Polycyclic and Spirocyclic Frameworks

The bicyclo[3.3.0]octane skeleton is a fundamental component of many complex polycyclic natural products. The ketone, (3aR,6aR)-octahydropentalen-1-one, is a key intermediate for constructing such frameworks. For example, bicyclo[3.3.0]octanone derivatives are precursors in the synthesis of the linear triquinane sesquiterpenoid, hirsutene (B1244429) mdpi.comcolab.ws. These syntheses often involve annulation strategies where additional rings are fused onto the existing bicyclic core.

Various synthetic strategies can be employed to build more complex structures:

Radical Cyclization : Intramolecular radical cyclizations of appropriately functionalized bicyclo[3.3.0]octane derivatives can lead to the formation of new carbon-carbon bonds and the construction of additional rings acs.orgtcichemicals.comclockss.org.

Transannular Reactions : The eight-membered ring precursors to bicyclo[3.3.0]octanes can undergo transannular aldol (B89426) reactions or ketone-olefin cyclizations to diastereoselectively form the bicyclic system, which can then be further elaborated nih.govacs.orgjst.go.jp.

Diels-Alder Reaction : The introduction of unsaturation into the bicyclo[3.3.0]octane framework, for instance, to form a bicyclo[3.3.0]octenone, provides a dienophile that can participate in Diels-Alder reactions to construct six-membered rings, leading to complex polycyclic systems d-nb.inforesearchgate.net.

Spirocyclic frameworks can also be accessed from bicyclo[3.3.0]octan-2-one. This typically involves reactions that form two new bonds at the carbonyl carbon, such as reactions with bifunctional reagents or tandem reaction sequences.

| Target Framework | Synthetic Strategy | Key Intermediate | Representative Natural Product |

| Polycyclic (Triquinane) | Annulation/Rearrangement | Bicyclo[3.3.0]octanone derivative | Hirsutene mdpi.com |

| Polycyclic | Radical Cyclization | Functionalized bicyclo[3.3.0]octane | - |

| Polycyclic | Diels-Alder Reaction | Bicyclo[3.3.0]octenone | Pentalenolactone A d-nb.info |

Introduction of Isotopes for Mechanistic and Tracer Studies

The introduction of isotopes into the molecular structure of this compound is a powerful technique for elucidating reaction mechanisms and for tracing the metabolic fate of the compound or its derivatives. While specific studies on the isotopic labeling of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established in organic chemistry and can be applied to this bicyclic alcohol. The use of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) provides a non-radioactive means to probe molecular transformations and biological pathways.

Isotopically labeled this compound can be synthesized by employing labeled starting materials or reagents in its synthetic route. For instance, deuterium can be introduced at specific positions by using deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), during the reduction of a corresponding ketone precursor. Similarly, ¹³C-labeled precursors can be incorporated into the carbon skeleton during the construction of the bicyclo[3.3.0]octane framework.

Mechanistic Studies

In mechanistic studies, isotopic labeling is instrumental in tracking the movement of atoms and bonds during a chemical reaction. One of the key applications is the determination of kinetic isotope effects (KIEs). By comparing the rate of a reaction with the unlabeled compound to the rate with its isotopically labeled counterpart, valuable information about the rate-determining step and the transition state geometry can be obtained. For example, if a carbon-hydrogen bond is broken in the rate-determining step, replacing that hydrogen with deuterium will typically result in a significant primary kinetic isotope effect, where the reaction rate is slower for the deuterated compound.

Another application is in determining the fate of specific atoms during rearrangements or elimination reactions. For instance, if this compound were to undergo a dehydration reaction, labeling the hydroxyl group with ¹⁸O would allow for the unambiguous determination of whether the oxygen atom is lost from the alcohol or if it remains in one of the products.

Tracer Studies

In tracer studies, isotopically labeled compounds are used to follow the path of a molecule through a biological or environmental system. For example, administering a ¹³C-labeled version of this compound or a related derivative to a biological system would allow for the tracking of its absorption, distribution, metabolism, and excretion (ADME). By analyzing metabolites using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the positions of the isotopic labels can be identified, revealing the metabolic transformations that have occurred.

The following table provides hypothetical examples of how isotopically labeled this compound could be used in research, along with the analytical techniques that would be employed.

| Labeled Compound | Research Application | Analytical Technique | Potential Findings |

| (1R,3AR,6aR)-[1-²H]octahydropentalen-1-ol | Mechanistic study of oxidation reactions | Mass Spectrometry, NMR Spectroscopy | Determination of the kinetic isotope effect to understand the C-H bond cleavage at the carbinol center. |

| (1R,3AR,6aR)-octahydropentalen-1-[¹⁸O]ol | Mechanistic study of dehydration or esterification | Mass Spectrometry | Tracing the fate of the oxygen atom to elucidate the reaction pathway. |

| (1R,3AR,6aR)-[¹³C₈]octahydropentalen-1-ol | In vivo metabolic tracer study | LC-MS/MS, NMR Spectroscopy | Identification of metabolites and elucidation of metabolic pathways. |

| (1R,3AR,6aR)-[3a-²H]octahydropentalen-1-ol | Mechanistic study of skeletal rearrangements | NMR Spectroscopy | Tracking the position of the deuterium label to understand the migration of atoms or groups. |

While the direct application of these techniques to this compound is a subject for future research, the established success of isotopic labeling in the study of other bicyclic systems, such as bicyclo[4.2.0]octan-1-ols, underscores its potential for providing deep insights into the chemistry and biology of this compound. acs.org

Theoretical and Computational Chemistry of Octahydropentalene Alcohol Frameworks

Conformational Analysis of Octahydropentalen-1-ol and Related Bicyclo[3.3.0]octanes

The conformational landscape of bicyclo[3.3.0]octane derivatives is intricate due to the inherent flexibility of the five-membered rings. Unlike the more rigid cyclohexane (B81311) systems, cyclopentane (B165970) and its fused derivatives undergo a continuous series of conformational changes known as pseudorotation.

Cyclopentane itself is not planar; it puckers to relieve torsional strain that would arise from eclipsing hydrogens in a planar conformation. youtube.com This puckering can take the form of an "envelope" conformation, where one carbon atom is out of the plane of the other four, or a "twist" conformation, with two adjacent carbons displaced in opposite directions from the plane of the other three. nih.gov These conformations are not static but interconvert rapidly through a low-energy process called pseudorotation. nih.govyoutube.com In this process, the pucker appears to rotate around the ring without the molecule passing through a high-energy planar state. youtube.com

The dynamics of these rings are crucial for understanding the reactivity and stereochemical outcome of reactions involving bicyclo[3.3.0]octane derivatives. For instance, the accessibility of different conformations can dictate which face of the molecule is more susceptible to an incoming reagent.

Computational studies, often employing molecular mechanics and quantum chemical methods, have been instrumental in mapping the potential energy surface of bicyclo[3.3.0]octane and its derivatives. These studies aim to identify the minimum energy conformations and the energy barriers between them.

For the parent cis-bicyclo[3.3.0]octane, calculations have shown that several conformations are close in energy. The relative stability of these conformations can be influenced by the presence and nature of substituents. For example, in the case of dihydroxylated cis-bicyclo[3.3.0]octene systems, only one envelope conformation of the cyclopentene (B43876) ring was located for certain derivatives, while for others, a second, less stable envelope conformation could be generated computationally. nih.gov The energy difference between such conformations can be small, on the order of a few kcal/mol. nih.gov

The introduction of a hydroxyl group, as in (1R,3aR,6aR)-octahydropentalen-1-ol, further complicates the conformational analysis. The position and orientation (endo or exo) of the hydroxyl group can significantly influence the conformational preferences of the bicyclic system through steric interactions and the potential for intramolecular hydrogen bonding. X-ray crystallographic studies of related bicyclo[3.3.0]octane derivatives have shown that the cyclopentane ring often adopts an endo conformation. rsc.org

Table 1: Calculated Relative Energies of Bicyclo[3.3.0]octane Isomers

| Isomer | Method | Relative Energy (kcal/mol) | Reference |

| cis-Octahydropentalene | DFT | 0.24 (relative to Bicyclo[3.2.1]octane) | atlantis-press.com |

| trans-Octahydropentalene | DFT | 8.14 (relative to Bicyclo[3.2.1]octane) | atlantis-press.com |

This table showcases the significant energy difference between the cis- and trans-fused bicyclo[3.3.0]octane systems, with the cis configuration being considerably more stable.

Quantum Chemical Calculations on Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like this compound. nih.govresearchgate.net These methods allow for the calculation of various molecular properties that are difficult or impossible to measure experimentally.

Calculations of the enthalpy of formation can provide a quantitative measure of the thermodynamic stability of different isomers. For instance, DFT calculations have been used to compare the stabilities of various C8H14 isomers, including cis- and trans-octahydropentalene. atlantis-press.com These studies have consistently shown that the cis-fused isomer is significantly more stable than the trans-fused isomer. atlantis-press.comnih.gov

Reactivity can also be explored through quantum chemical calculations. For example, the transition states of reactions, such as the dihydroxylation of cis-bicyclo[3.3.0]octenes, can be modeled to understand stereoselectivity. nih.gov By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which product will be favored. In one study, B3LYP-D3 calculations showed that the transition state leading to the experimentally observed major diastereomer was 1.6 kcal/mol more stable than the transition state for the minor product, a difference attributed to torsional strain. nih.gov

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and vibrational circular dichroism (VCD) spectra. researchgate.net By comparing the calculated spectra of different possible stereoisomers with the experimental spectra, the absolute configuration of a chiral molecule can be determined. researchgate.net This has been successfully applied to several bicyclo[3.3.0]octane derivatives. researchgate.net

Table 2: Applications of Quantum Chemical Calculations to Bicyclo[3.3.0]octane Systems

| Application | Method | Key Findings | Reference |

| Stereoselectivity of Dihydroxylation | B3LYP-D3 | The difference in transition state energies correctly predicted the observed diastereoselectivity. | nih.gov |

| Determination of Absolute Configuration | B3LYP/6-31G* | Comparison of calculated and experimental VCD spectra allowed for the assignment of absolute stereochemistry. | researchgate.net |

| Isomer Stability | DFT | The cis-fused octahydropentalene is significantly more stable than the trans-fused isomer. | atlantis-press.com |

Molecular Modeling in Rational Design of Synthetic Routes

Molecular modeling has become an indispensable tool in modern organic synthesis, enabling chemists to design more efficient and selective synthetic routes. In the context of complex molecules like this compound, molecular modeling can be used in several ways.

Firstly, conformational analysis can help predict the outcome of stereoselective reactions. By understanding the most stable conformation of a substrate and the steric hindrance around reactive sites, chemists can choose reagents and conditions that are likely to favor the formation of the desired stereoisomer. For example, understanding the concave and convex faces of the bicyclo[3.3.0]octane system is crucial for predicting the approach of a reagent. nih.gov

Secondly, molecular modeling can be used to design synthetic intermediates that are predisposed to undergo a desired transformation. For example, in the synthesis of tricyclo[3.3.0.0'3,7']octane derivatives, the distance between specific carbon atoms in a bicyclo[3.3.0]octane precursor is critical for the success of an intramolecular cyclization. cdnsciencepub.com Molecular modeling can be used to assess this distance in various potential precursors, guiding the choice of the most promising synthetic route. cdnsciencepub.com

Finally, computational methods can be employed to explore reaction mechanisms and identify potential side reactions. By calculating the activation energies for different possible reaction pathways, chemists can anticipate and potentially avoid undesired outcomes. This is particularly valuable in the synthesis of strained or unusual ring systems where unexpected rearrangements can occur. The synthesis of the trans-fused azabicyclo[3.3.0]octane core, a structural motif found in several marine alkaloids, highlights the challenges and the need for careful design, as calculations suggest the cis-fused system is significantly more stable. nih.gov

Future Research Directions and Emerging Perspectives in Octahydropentalen 1 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern organic synthesis. For a molecule like (1R,3aR,6aR)-octahydropentalen-1-ol, this translates to the development of synthetic routes that are not only efficient but also environmentally benign. Key areas of future research in this domain include:

Atom Economy and Waste Reduction: Future synthetic strategies will likely prioritize reactions with high atom economy, minimizing the generation of byproducts. This could involve the use of catalytic cycles that regenerate reagents or the design of tandem reactions where multiple transformations occur in a single pot.

Renewable Starting Materials: A significant long-term goal is the synthesis of the octahydropentalene scaffold from renewable feedstocks. This would represent a major step towards a truly sustainable production process, moving away from traditional petroleum-based starting materials.

Benign Solvents and Reaction Conditions: Research will continue to explore the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, to replace hazardous organic solvents. nih.gov Furthermore, the development of reactions that can be conducted at ambient temperature and pressure will reduce energy consumption. Microwave-assisted synthesis is another promising avenue that can accelerate reaction rates and reduce energy input. frontiersin.org

Catalyst Recyclability: The use of heterogeneous catalysts or catalysts immobilized on solid supports will be crucial for sustainable synthesis. nih.gov This approach facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse, thereby reducing costs and environmental impact. For instance, cobalt composites immobilized on polysulfone fibrous networks have been shown to be effective and reusable catalysts for alcohol oxidation under green conditions. nih.gov

Exploration of Novel Catalytic Approaches for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which possesses multiple stereocenters. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to achieve high levels of stereoselectivity.

Asymmetric Catalysis: The development of new chiral catalysts will be a major focus. This includes organocatalysts, transition metal complexes with novel chiral ligands, and biocatalysts. Proline-based organocatalysts, for example, have demonstrated high efficiency and stereoselectivity in asymmetric aldol (B89426) reactions in aqueous media. researchgate.net The synthesis of optically active bicyclo[3.3.0]octane skeletons has been achieved using enzymatic procedures, highlighting the potential of biocatalysis in this area. researchgate.net

Directed C-H Functionalization: Catalytic methods that enable the direct and stereoselective functionalization of C-H bonds are highly sought after. These methods offer a more direct and atom-economical approach to installing functional groups, avoiding the need for pre-functionalized substrates.

Synergistic Catalysis: The combination of two or more catalytic systems to achieve a transformation that is not possible with a single catalyst is a powerful strategy. For instance, the synergistic use of an acridinium (B8443388) salt and a disulfide catalyst has been employed for the efficient synthesis of bicyclic acetals. nih.gov Similar approaches could be envisioned for the stereoselective synthesis of the octahydropentalen-1-ol core.

Advanced Computational Predictions for Complex Octahydropentalene Architectures

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. For complex bicyclic systems like octahydropentalenes, computational methods are crucial for understanding and predicting their behavior.

Conformational Analysis: The cis-octahydropentalene core is known for its fluxional nature. biomedres.us Advanced computational methods, such as density functional theory (DFT), can be used to perform detailed conformational analyses, identifying the most stable conformers and the energy barriers between them. biomedres.usbiomedres.us This information is vital for understanding the molecule's reactivity and its interactions with biological targets.

Reaction Mechanism and Catalyst Design: Computational modeling can elucidate the mechanisms of catalytic reactions involved in the synthesis of octahydropentalen-1-ol. This understanding can guide the design of more efficient and selective catalysts. For example, Comparative Molecular Field Analysis (CoMFA) has been used to develop QSAR models for chiral catalysts in asymmetric reactions, providing insights into how to improve their performance. nih.gov

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can accurately predict various properties, including NMR spectra, vibrational frequencies, and octanol-water partition coefficients (LogP). biomedres.us These predictions can aid in the characterization of new compounds and in the design of molecules with desired physicochemical properties for specific applications.

A summary of computational methods and their applications in the context of octahydropentalene chemistry is presented in the table below.

| Computational Method | Application in Octahydropentalene Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Conformational analysis, calculation of reaction energies and transition states. | Understanding of molecular stability and reactivity, prediction of reaction outcomes. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. | Insight into conformational flexibility and interactions with solvents or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with biological activity or properties. | Rational design of new derivatives with enhanced activity or desired properties. |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR method to correlate molecular fields with biological activity. | Design of more potent and selective catalysts and bioactive molecules. |

Design of Scaffold-Based Chemical Probes for Academic Research

The octahydropentalene scaffold, with its defined three-dimensional structure, represents an attractive starting point for the development of chemical probes. These probes are valuable tools for investigating biological processes and identifying new drug targets.

Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of a specific enzyme, allowing for the profiling of enzyme activity in complex biological systems. The hydroxyl group of this compound could be functionalized with a reactive group and a reporter tag to create ABPs targeting specific enzymes. Modular synthetic approaches, such as "click" chemistry, can facilitate the rapid synthesis of libraries of such probes. frontiersin.orgnih.gov

Affinity-Based Probes: These probes are designed to bind non-covalently to a target protein. The octahydropentalene scaffold can be elaborated with various functional groups to create a library of compounds for screening against different protein targets. The bicyclo[3.3.0]octane framework has been utilized in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, demonstrating its potential as a scaffold for drug discovery. nih.gov

Fragment-Based Drug Discovery: The octahydropentalene core could serve as a fragment for screening in fragment-based drug discovery campaigns. Hits from these screens can then be grown and optimized to develop potent and selective ligands for therapeutic targets. The rigid and well-defined shape of the bicyclic system makes it an ideal fragment for exploring protein binding pockets.

The development of diverse molecular scaffolds is crucial for advancing chemical biology and drug discovery. nih.govresearchgate.net The unique stereochemistry and conformational properties of this compound make it a promising candidate for the design of novel chemical probes with unique biological activities.

Q & A

Q. What are the recommended safety protocols for handling (1R,3aR,6aR)-octahydropentalen-1-ol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for closed systems .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact and wash contaminated skin with soap and water .

- Storage: Store in a tightly sealed container at 2–8°C in a dry, ventilated area away from incompatible materials .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- Chiral Chromatography: Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers and verify optical purity .

- X-ray Crystallography: Resolve the crystal structure to unambiguously assign the (1R,3aR,6aR) configuration. Compare experimental bond angles/torsion angles with computational predictions .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations to infer spatial relationships between protons .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with UV detection (e.g., at 210 nm) for quantification. Validate methods using calibration curves with ≥5 concentration points .

- Mass Spectrometry: Use LC-MS (ESI or APCI ionization) for high sensitivity. Monitor molecular ion peaks ([M+H]) and fragment patterns to confirm identity .

- Titration: For hydroxyl group quantification, perform acid-base titration in anhydrous solvents (e.g., DMF) using Karl Fischer titration for trace water correction .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies for proposed reactions (e.g., nucleophilic substitutions) using software like Gaussian or ORCA. Validate models against experimental kinetic data .

- Molecular Dynamics (MD): Simulate solvent effects and conformational changes to predict regioselectivity in ring-opening or oxidation reactions .

- Docking Studies: If the compound has biological targets, use AutoDock Vina to predict binding affinities and guide derivative synthesis .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

- Meta-Analysis: Compare data across peer-reviewed sources (e.g., DIPPR Project 801) and identify measurement conditions (e.g., purity, instrumentation) causing discrepancies .

- Standardized Replication: Reproduce experiments under controlled conditions (e.g., ASTM methods for boiling point determination) and publish detailed protocols .

- Error Source Identification: Use statistical tools (e.g., Grubbs’ test) to detect outliers in published datasets and investigate methodological biases .

Q. How can quantitative structure-activity relationship (QSAR) studies optimize the biological activity of this compound derivatives?

Methodological Answer:

- Descriptor Selection: Calculate molecular descriptors (e.g., logP, polar surface area) using software like MOE or RDKit. Correlate with bioassay data (e.g., IC) .

- Multivariate Regression: Apply partial least squares (PLS) or machine learning (e.g., random forest) to model activity trends. Validate with leave-one-out cross-validation .

- Synthetic Prioritization: Rank derivatives based on predicted activity and synthetic feasibility. Use parallel synthesis to test top candidates .

Q. What experimental designs mitigate side reactions during the functionalization of this compound’s hydroxyl group?

Methodological Answer:

- Protecting Groups: Temporarily protect the hydroxyl with tert-butyldimethylsilyl (TBS) or acetyl groups during multi-step syntheses. Deprotect under mild conditions (e.g., TBAF in THF) .

- Catalyst Screening: Test Lewis acids (e.g., BF-OEt) or enzymes (e.g., lipases) for regioselective acylation or alkylation .

- In Situ Monitoring: Use FTIR or ReactIR to track reaction progress and detect intermediates. Adjust stoichiometry or temperature in real time .

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound precursors?

Methodological Answer:

- Steric Maps: Generate steric occupancy maps (e.g., using SambVca) to identify hindered sites in precursors. Optimize catalyst size (e.g., Wilkinson’s vs. Crabtree catalysts) .

- Electronic Profiling: Measure Hammett constants or compute Fukui indices to predict electron-rich regions prone to hydrogenation .

- Kinetic Isotope Effects (KIE): Compare values to elucidate rate-determining steps (e.g., H activation vs. substrate binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.